3-Chloro-4-methylaniline
Overview
Description
3-Chloro-4-methylaniline, also known as 3-chloro-p-toluidine, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atom at the meta position relative to the amino group is replaced by a chlorine atom, and the para position relative to the amino group is substituted with a methyl group. This compound appears as a brown solid with a mild odor and is slightly soluble in water .
Mechanism of Action
Target of Action
3-Chloro-4-methylaniline, also known as Starlicide , is a chemical avicide that is highly toxic to certain bird species, particularly European starlings and gulls . The primary target of this compound is believed to be the kidney .
Mode of Action
It is known to cause uremic poisoning and congestion of major organs in birds . This leads to a slow death characterized by a grayish white, frost-like material of uric acid overlaying the serosal surfaces of the various organs .
Biochemical Pathways
This compound is metabolized by certain soil bacteria, such as Pseudomonas cepacia strain CMA1 . This strain utilizes this compound as the sole source of carbon, nitrogen, and energy . The biodegradation of the anilines is coupled to the liberation of ammonium and chloride .
Pharmacokinetics
It is known that the compound is sensitive to prolonged exposure to air and light . It may react with oxidizing agents and is incompatible with acids, acid chlorides, acid anhydrides, and chloroformates .
Result of Action
The result of the action of this compound is the death of the target organisms, primarily certain bird species . The compound causes uremic poisoning and congestion of major organs, leading to death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is moderately mobile in the environment and may be sensitive to prolonged exposure to air and light . The compound is also used in specific environments, such as sprouting rice fields and corn and soybean fields, to control bird populations .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methylaniline is utilized by certain bacteria such as Pseudomonas cepacia strain CMA1 as the sole source of carbon, nitrogen, and energy . This strain was found to degrade 3-chloroaniline, 4-chloroaniline, and phenol, but not aniline or methylanilines . The degradation of these anilines was coupled to the liberation of ammonium and chloride .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known to be toxic to certain organisms. For example, it is highly toxic to European starlings and gulls, but less toxic to other birds or mammals . It is also known to cause mutation .
Molecular Mechanism
It is known to undergo diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis (4-chloro-3-tolyl)phosphinic acid .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not decompose when heated .
Dosage Effects in Animal Models
In animal models, the lethal dose (LD50) of this compound is 1500 mg/kg for oral administration in rats . This indicates that the compound can be toxic at high doses.
Metabolic Pathways
This compound is metabolized via an ortho-cleavage pathway by Pseudomonas cepacia strain CMA1 . This strain was found to degrade 3-chloroaniline, 4-chloroaniline, and phenol, but not aniline or methylanilines .
Transport and Distribution
It is known to be soluble in chloroform and methanol, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylaniline can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene. This process uses a two-component palladium-iron catalyst (Pd-Fe/C) in the presence of an alcohol or alcohol-water solvent. The reaction is carried out in a high-pressure reactor at 55°C with hydrogen gas at a pressure of 2.0 MPa. The resulting product has a high selectivity and yield .
Another method involves the chlorination of paranitrotoluene followed by reduction. In this process, chlorine is introduced into paranitrotoluene under controlled conditions, followed by reduction using a suitable reducing agent to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically follows the catalytic hydrogenation route due to its high efficiency, mild operating conditions, and minimal pollution. The use of recyclable catalysts further reduces production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in 3-chloro-4-methylnitrobenzene can be reduced to form this compound.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from 3-chloro-4-methylnitrobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Chloro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role in microbial degradation pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and its effects on human health.
Industry: It is used in the production of herbicides and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chlorotoluene
- 3-Chloro-4-methoxyaniline
- 4-Chloro-3-methylaniline
Uniqueness
3-Chloro-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methyl groups on the aromatic ring influences its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-chloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFYFNZSHWXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
7745-89-3 (hydrochloride) | |
Record name | 3-Chloro-p-toluidine | |
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DSSTOX Substance ID |
DTXSID0020286 | |
Record name | 3-Chloro-4-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Record name | Benzenamine, 3-chloro-4-methyl- | |
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Boiling Point |
468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Record name | 3-Chloro-p-toluidine | |
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Flash Point |
212 °F (NTP, 1992), 136 °C, ~136 °C | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Record name | 3-Chloro-p-toluidine | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Record name | 3-Chloro-p-toluidine | |
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Density |
1.108 (NTP, 1992) - Denser than water; will sink | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Vapor Pressure |
0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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CAS No. |
95-74-9 | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Record name | 3-Chloro-4-methylaniline | |
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Record name | 3-CHLORO-4-METHYLANILINE | |
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Melting Point |
79 °F (NTP, 1992), 26 °C | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-chloro-4-methylaniline?
A1: this compound has the molecular formula C7H8ClN and a molecular weight of 141.59 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently utilize techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy, particularly 35Cl NQR, to study polymorphism and torsional motions in this compound. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in identifying and quantifying the compound and its metabolites in various matrices. [, ] Fourier Transform Infrared (FTIR) and Raman spectroscopy provide insights into its vibrational modes and interactions. []
Q3: How does exposure to light impact the stability of this compound in watermelon bait?
A3: Research indicates that this compound can accelerate nonenzymic browning (Maillard) reactions in watermelon bait when exposed to light, leading to degradation of the bait matrix. [] Adding potassium metabisulfite appears to mitigate this degradation process. []
Q4: Have computational methods been employed to study this compound?
A4: Yes, computational chemistry techniques, specifically Density Functional Theory (DFT), have been used to analyze the vibrational spectral characteristics of this compound. [] This approach aids in understanding its structural properties and behavior. Further computational studies might explore its interactions with potential targets and predict the activity of its analogs.
Q5: How do structural modifications of this compound influence its activity?
A5: Research on water-soluble analogs of a related compound, CB30865, provides insights into SAR. Introducing amino groups at the 2-position of the quinazolin-4-one ring significantly increased water solubility and, in some cases, enhanced cytotoxicity. [] These findings suggest that even slight alterations in the chemical structure can significantly impact the compound's properties and biological activity.
Q6: What strategies have been explored to enhance the stability or delivery of this compound?
A6: In the context of its use as an avicide, researchers have investigated using different bait substrates to improve the effectiveness of this compound (DRC-1339) application. Studies showed that European starlings displayed a preference for custom-produced poultry pellets over other baits, suggesting potential for enhancing delivery and efficacy. [, ]
Q7: What are the concerns surrounding the environmental impact of using this compound as an avicide?
A7: The use of this compound (DRC-1339) as an avicide has raised concerns about potential non-target impacts on bird species. [, , ] Research has focused on evaluating the toxicity and susceptibility of various bird species to the compound to assess ecological risks and inform responsible usage. []
Q8: How is this compound typically degraded in the environment?
A8: Studies indicate that this compound can degrade in the soil, with a half-life of 1-2 days. This degradation process can involve the formation of dimers and trimers, primarily through C-N linkages. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in birds?
A9: Research on red-winged blackbirds and dark-eyed juncos administered with radiolabeled this compound hydrochloride demonstrated rapid elimination from most tissues, following a two-compartment model. [] Blackbirds showed a slower elimination rate compared to juncos, and the kidneys were identified as a potential site of action. []
Q10: What are the known toxic effects of this compound on birds?
A10: Studies indicate that this compound (DRC-1339) can cause mortality in birds. [] Research on pheasants revealed a higher incidence of egg yolk peritonitis in females exposed to the compound. [] While the exact lethal dose varies among species, these findings highlight the potential toxic effects of this avicide.
Q11: How are residue levels of this compound measured in biological samples?
A11: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and specific method for determining this compound residues in biological samples, such as bird tissues. [] This technique enables the accurate quantification of the compound, even at trace levels.
Q12: Can two-dimensional fluorometry be used to monitor the biodegradation of this compound?
A12: Yes, two-dimensional scanning fluorometry coupled with artificial neural networks (ANNs) has been successfully used for on-line monitoring of this compound degradation in complex bioreactors, particularly those involving biofilms. [, ] This approach provides real-time insights into the biodegradation process and can aid in optimizing treatment strategies.
Q13: What are the potential alternatives to this compound for bird control?
A13: Several alternatives to this compound (DRC-1339) for bird control are under investigation, including non-lethal methods like netting, scaring devices, and habitat modification. [] Research continues to explore alternative bait substrates and less toxic bird repellent seed treatments for reducing avian damage to crops. [, ]
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